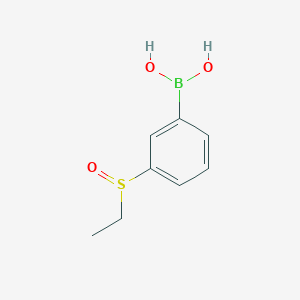

3-Ethylsulfinylphenylboronic acid

Descripción

3-Ethylsulfinylphenylboronic acid (CAS 1072952-07-8) is a boronic acid derivative featuring a phenyl ring substituted with an ethylsulfinyl (-SOCH₂CH₃) group at the 3-position and a boronic acid (-B(OH)₂) functional group. This compound is valued in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which arise from the sulfinyl group’s polarity and chirality.

Propiedades

IUPAC Name |

(3-ethylsulfinylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3S/c1-2-13(12)8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHBFKULBTXMUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660495 | |

| Record name | [3-(Ethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-07-8 | |

| Record name | B-[3-(Ethylsulfinyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Ethanesulfinyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

3-Ethylsulfinylphenylboronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring, which is further substituted with an ethylsulfinyl group. The molecular formula is , with a molecular weight of approximately 214.07 g/mol. The presence of the sulfinyl group is believed to enhance its solubility and bioavailability, making it a suitable candidate for various biological applications.

The biological activity of this compound primarily revolves around its ability to interact with specific enzymes. Boronic acids are known for their capacity to form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity. This interaction is particularly relevant in the context of glycosidases and proteases, where boronic acids can serve as competitive inhibitors.

Antimicrobial Activity

Research has indicated that phenylboronic acid derivatives exhibit antimicrobial properties. A study demonstrated that certain derivatives could inhibit class A and C β-lactamases, enzymes that confer antibiotic resistance in bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The ability of these compounds to restore the efficacy of β-lactam antibiotics against resistant strains highlights their potential as therapeutic agents in combating bacterial infections .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. In particular, it has shown promise in inhibiting serine β-lactamases (SBLs). Molecular docking studies revealed strong binding affinity to these enzymes, suggesting that this compound could be developed into a new class of SBL inhibitors .

Case Studies

-

Inhibition of β-Lactamases :

- A series of experiments were conducted using this compound derivatives against clinical strains expressing KPC-2 and AmpC β-lactamases. The results indicated a significant reduction in enzyme activity when combined with meropenem, demonstrating synergistic effects that restored antibiotic susceptibility .

- Therapeutic Potential :

Comparison of Biological Activity

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₉H₁₃BO₄S | Inhibits β-lactamases; potential cancer therapeutic |

| 3-(Methylsulfonyl)phenylboronic acid | C₇H₉BO₄S | Antimicrobial; enzyme inhibitor |

| 4-(Methanesulfonyl)phenylboronic acid | C₇H₉BO₄S | Moderate enzyme inhibition; used in organic synthesis |

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that boronic acids, including derivatives like 3-ethylsulfinylphenylboronic acid, exhibit significant anticancer properties. These compounds have been shown to selectively inhibit the migration of cancer cells, making them potential candidates for novel cancer therapies. For instance, phenylboronic acid has demonstrated the ability to inhibit prostate and breast cancer cell migration without affecting non-tumorigenic cells, suggesting a targeted approach to cancer treatment .

Suzuki-Miyaura Cross-Coupling Reaction

This compound can be utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction typically involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The efficiency of this reaction can be influenced by various factors including solvent choice and temperature.

| Parameter | Value |

|---|---|

| Yield | 86% |

| Reaction Conditions | Ethanol, water, toluene at 120°C |

| Catalyst | Palladium(0) |

Applications in Material Science

In addition to medicinal applications, boronic acids are also being explored for their utility in material science. Their ability to form reversible covalent bonds with diols makes them suitable for creating dynamic materials and drug delivery systems. This property is leveraged in developing smart materials that respond to environmental stimuli.

Antimicrobial Activity

A study evaluating various boronic acid derivatives found that some exhibited significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentrations (MICs) were determined against bacteria such as E. coli and S. aureus, showcasing the potential of these compounds as antimicrobial agents .

| Compound | MIC (mg/ml) | Target Pathogen |

|---|---|---|

| Compound A | 0.125 | E. sakazakii |

| Compound B | 0.083 | E. coli |

| Compound C | 0.073 | S. aureus |

Development of Novel Therapeutics

The ongoing research into boronic acid derivatives aims to overcome challenges such as multidrug resistance (MDR) observed in many pathogens today. The unique properties of these compounds allow for the design of new therapeutics that could potentially evade existing resistance mechanisms .

Comparación Con Compuestos Similares

Research Findings and Industrial Relevance

- Purity and Availability : this compound is available at 95% purity (), comparable to other boronic acids but requiring stringent storage conditions to prevent sulfoxide reduction .

- Catalytic Applications : Studies cite phenylboronic acids with electron-withdrawing groups (e.g., sulfinyl, sulfonyl) as effective catalysts in dehydrative cyclization reactions, outperforming alkyl-substituted analogs .

- Market Demand : indicates higher annual sales for this compound (292 bottles/year) compared to 3-ethylphenylboronic acid (182 bottles/year), reflecting its niche but growing applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.